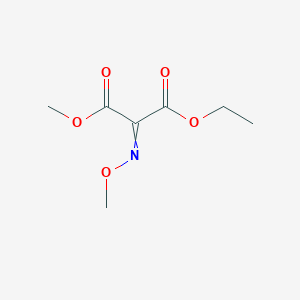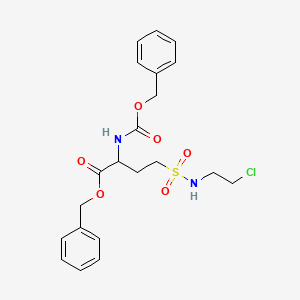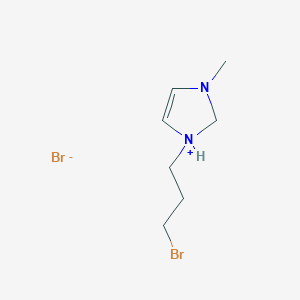
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt with a bromide anion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a bromopropyl group attached to an imidazolium ring, allows it to participate in a variety of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 3-methyl-2,3-dihydro-1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and sodium alkoxide.
Major Products: The major products formed from these reactions include various substituted imidazolium salts, imidazoline derivatives, and imidazolidine compounds, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has been extensively studied for its applications in:
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves interactions with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The imidazolium ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and chemical processes, making the compound a valuable tool in research and industry .
Comparación Con Compuestos Similares
- 1-(3-Bromopropyl)-3-methylimidazolium bromide
- 1-(3-Bromopropyl)-2-methylimidazolium bromide
- 1-(3-Bromopropyl)-4-methylimidazolium bromide
Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exhibits unique reactivity due to the presence of the dihydroimidazolium ring. This structural feature enhances its stability and allows for selective reactions that are not possible with other imidazolium derivatives . Additionally, the compound’s ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in applications requiring high binding affinity and specificity .
Propiedades
Número CAS |
69445-00-7 |
|---|---|
Fórmula molecular |
C7H14Br2N2 |
Peso molecular |
286.01 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H13BrN2.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-6H,2-4,7H2,1H3;1H |
Clave InChI |
DJFSUOOPAJWEAY-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)CCCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
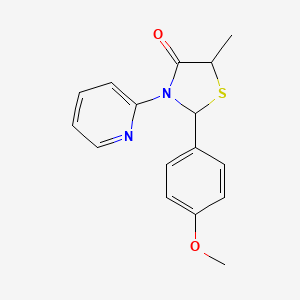

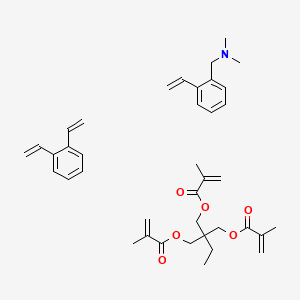
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)


